Methyl 3-(methoxymethyl)benzoate
Overview
Description
Synthesis Analysis
The synthesis of similar compounds involves various processes. For instance, the synthesis of “Methyl 3-hydroxy-4-methoxybenzoate” involves alkylation of the starting material, followed by nitration, reduction, cyclization, chlorination, and two successive amination reactions . Another example is the synthesis of “Methyl 3-methoxy-4-(methoxymethyl)benzoate”, which involves similar processes .Chemical Reactions Analysis
Esters, such as “Methyl 3-methoxybenzoate”, can undergo various chemical reactions. They can be hydrolyzed to carboxylic acids under acidic or basic conditions. They can also be converted to amides via an aminolysis reaction. Esters can undergo trans-esterification reactions to form different esters. They can be reduced to form alcohols or aldehydes depending on the reducing agent. Esters also react with organometallic compounds to form tertiary alcohols .Physical And Chemical Properties Analysis
“Methyl 3-methoxybenzoate” has a density of 1.1±0.1 g/cm3, a boiling point of 252.0±0.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.5 mmHg at 25°C . It also has an enthalpy of vaporization of 48.9±3.0 kJ/mol and a flash point of 93.8±14.4 °C .Scientific Research Applications
Insect Repellent
Methyl 3-(methoxymethyl)benzoate has been found to exhibit strong spatial repellency against the common bed bug, Cimex lectularius . This compound, along with other benzoate compounds, has shown long-lasting repellency against both insecticide susceptible and pyrethroid resistant strains of bed bugs .
Botanical Insecticide
Methyl benzoate, a compound similar to Methyl 3-(methoxymethyl)benzoate, has been identified as a promising botanical insecticide . It has been found to be effective against a range of different agricultural, stored product, and urban insect pests .
Ovicidal Toxin
Methyl benzoate has been found to exhibit ovicidal properties, meaning it can kill eggs of certain pests . This could potentially apply to Methyl 3-(methoxymethyl)benzoate as well, although further research would be needed to confirm this.
Oviposition Deterrent
In addition to its ovicidal properties, methyl benzoate has also been found to deter oviposition, or the laying of eggs, by certain pests . This could potentially make Methyl 3-(methoxymethyl)benzoate useful in pest management strategies.
Attractant
Interestingly, the odor of methyl benzoate is an attractant to some insects . This property could potentially be used in traps or other pest management strategies.
Research Use
Methyl 3-(methoxymethyl)benzoate is also used in research . It is provided by specialist distributors serving life science for high-quality research use .
Mechanism of Action
The mechanism of action for esters, such as “Methyl 3-methoxybenzoate”, involves various reactions. For instance, they can react with a Grignard reagent to produce a compound. The mechanism begins with a carbide nucleophile from the Grignard reagent reacting with the ester carbonyl carbon to form the tetrahedral intermediate .
Safety and Hazards
“Methyl 3-methoxybenzoate” is classified as a combustible liquid and is harmful if swallowed. It is also harmful to aquatic life . It is advised to avoid contact with skin, eyes, or clothing, and to avoid ingestion and inhalation .
Relevant Papers There are several relevant papers on similar compounds. For instance, a paper reports a novel synthesis of gefitinib starting from "Methyl 3-hydroxy-4-methoxybenzoate" . Another paper discusses the synthesis of "Methyl 3-methoxy-4-(methoxymethyl)benzoate" .
properties
IUPAC Name |
methyl 3-(methoxymethyl)benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-12-7-8-4-3-5-9(6-8)10(11)13-2/h3-6H,7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKBHEZBYHDVOTM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CC(=CC=C1)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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